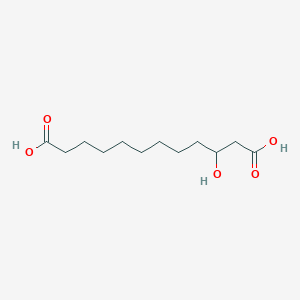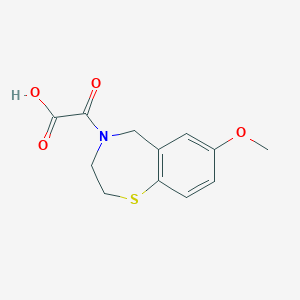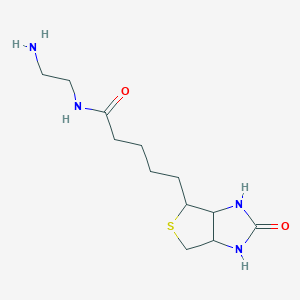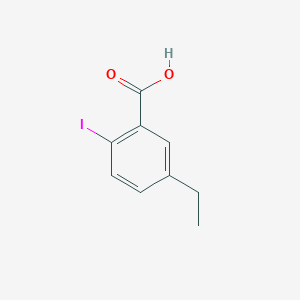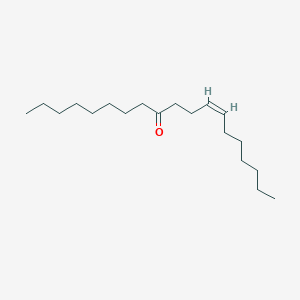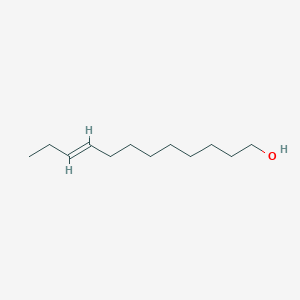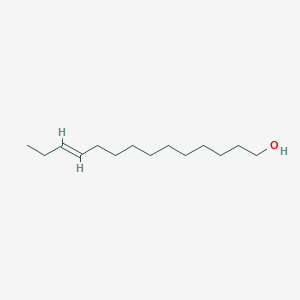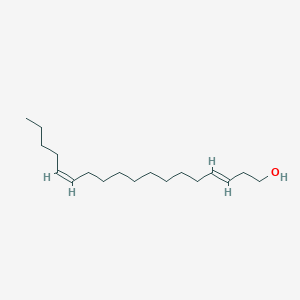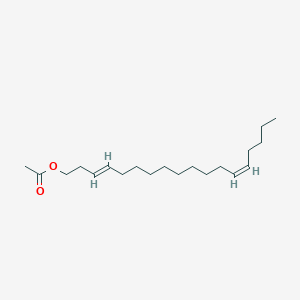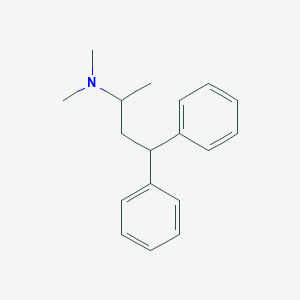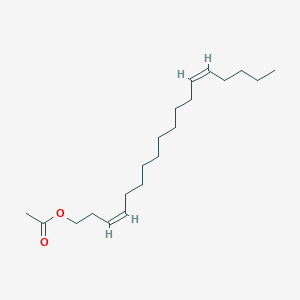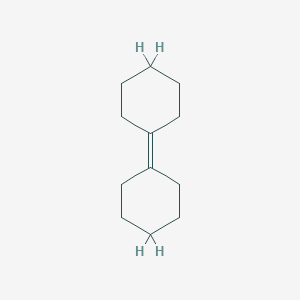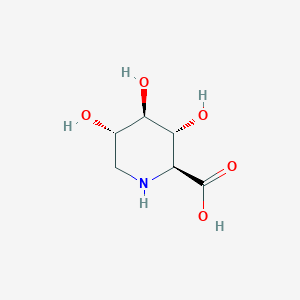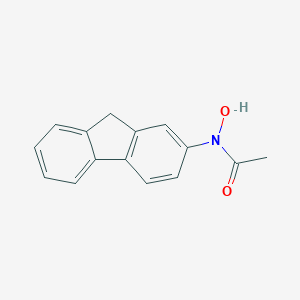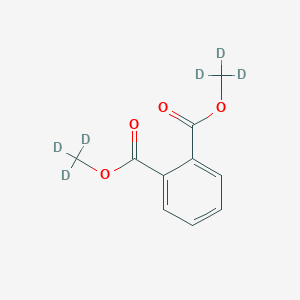
Dimethyl-d6 phthalate
Vue d'ensemble
Description
Dimethyl-d6 phthalate is a deuterium-labeled version of Dimethyl phthalate . It is commonly used as a plasticizer to impart flexibility to rigid polyvinylchloride (PVC) resins . It is also known as an endocrine disruptor and a ubiquitous pollutant .
Synthesis Analysis
The synthesis of Dimethyl-d6 phthalate involves the use of CD3OD . The yield of Dimethyl-d6 phthalate was 88.0% based on CD3OD consumed . The product was confirmed by NMR and MS to be the target compound .Molecular Structure Analysis
The molecular formula of Dimethyl-d6 phthalate is C10D6H4O4 . It has a molecular weight of 200.22 g/mol . The InChI string isInChI=1S/C10H10O4/c1-13-9(11)7-5-3-4-6-8(7)10(12)14-2/h3-6H,1-2H3/i1D3,2D3 . Chemical Reactions Analysis
Dimethyl-d6 phthalate can be analyzed using High-Performance Liquid Chromatography (HPLC) . A reversed-phase isocratic and gradient elution and UV detection method was used for the individual and simultaneous determination of these phthalate derivatives .Physical And Chemical Properties Analysis
Dimethyl-d6 phthalate has a boiling point of 282 °C and a melting point of 2 °C . It has a density of 1.214 g/mL at 25 °C .Applications De Recherche Scientifique
Environmental Science: Photocatalytic Degradation
- Methods : Researchers use a ferrate(VI)/titanium dioxide/ultraviolet (Fe(VI)/TiO2/UV) system for the photocatalytic oxidation of dimethyl phthalate (DMP). They employ response surface methodology (RSM) to optimize the process .
- Results : The system achieves a removal efficiency of DMP up to 95.2%, which is higher than conventional TiO2/UV and Fe(VI) alone systems. The mineralization efficiencies in actual industrial wastewater and simulated water were 87.1% and 95.2%, respectively .
Chemical Engineering: Flocculation Performance
- Methods : A composite flocculant P (AM–DMDAAC) is synthesized and its performance in removing DMP from water is assessed. Microwave-assisted synthesis is used for the production of the flocculant .
- Results : The optimal DMP removal rate achieved with P (AM–DMDAAC) is 96.9%, outperforming traditional flocculants like PAM, PAC, and PFS .
Dermatological Research: Skin Permeability Studies
- Methods : Experiments involve measuring the concentration of Dimethyl-d6 phthalate in the receptor phase over time during permeation tests with various skin models .
Biochar Utilization: Adsorptive Removal from Aqueous Solutions
- Methods : Biochars produced at different pyrolysis temperatures are tested for their performance in adsorbing DMP from aqueous solutions, with comparisons to commercial activated carbon .
- Results : The highest removal efficiency was 98.8% for biochar produced at 650°C, indicating the potential of biochar as a cost-effective adsorbent for phthalate removal .
Safety And Hazards
Orientations Futures
Phthalates, including Dimethyl-d6 phthalate, are endocrine-disrupting chemicals that can induce neurological disorders . Future research should focus on expanding the current knowledge concerning their toxicity mechanism to comprehend their harmful effect on human health .
Relevant Papers Several papers have been published on the topic of Dimethyl-d6 phthalate. These include studies on the impacts of phthalates on human health , the mechanism of action between dimethyl phthalate and herring sperm DNA , and the effects and mechanisms of phthalates’ action on neurological processes and neural health .
Propriétés
IUPAC Name |
bis(trideuteriomethyl) benzene-1,2-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O4/c1-13-9(11)7-5-3-4-6-8(7)10(12)14-2/h3-6H,1-2H3/i1D3,2D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIQCNGHVCWTJSM-WFGJKAKNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])OC(=O)C1=CC=CC=C1C(=O)OC([2H])([2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dimethyl-d6 phthalate | |
CAS RN |
85448-30-2 | |
| Record name | 1,2-Benzenedicarboxylic acid, di(methyl-d3) ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085448302 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

